Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Lipophilicity Drug-likeness Permeability prediction

This dual-benzothiazole carboxamide features a rigid, extended π-system with a critical 4-fluoro substituent that modulates metabolic stability and target binding. Unlike unsubstituted benzothiazole-6-carboxamide (CAS 101084-51-9), its dual-ring architecture and fluorine atom create a geometrically distinct scaffold suited for kinase ATP-binding pocket occupancy studies. The compound serves as an ideal reference standard for 19F NMR and LC-MS method development targeting fluorinated heterocycles. Researchers should verify kinase inhibition data experimentally. Available for procurement with lead times from 3 weeks.

Molecular Formula C15H8FN3OS2
Molecular Weight 329.37
CAS No. 862807-28-1
Cat. No. B2516136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS862807-28-1
Molecular FormulaC15H8FN3OS2
Molecular Weight329.37
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)F
InChIInChI=1S/C15H8FN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20)
InChIKeyYOPMTMHSERXSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-28-1): Structural Identity, Physicochemical Profile, and Procurement Context


N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-28-1, PubChem CID 2159230) is a synthetic heterocyclic compound belonging to the benzothiazole–carboxamide hybrid class [1]. It features a dual benzothiazole scaffold linked by a carboxamide bridge, with a single fluorine substituent at the 4-position of the N-linked benzothiazole ring. Its molecular formula is C15H8FN3OS2 (MW 329.4 g/mol), with computed descriptors including XLogP3-AA of 4.1, topological polar surface area of 111 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and two rotatable bonds [1]. The compound is cataloged by several chemical suppliers under identifiers including AKOS024586086 and F0600-0373, indicating commercial availability for research procurement [1]. However, it is critical to note that no peer-reviewed primary literature reporting quantitative biological activity data (IC50, Ki, EC50, or comparable potency metrics) for this specific compound was identified in PubMed, BindingDB, ChEMBL, or patent disclosures accessible through permitted sources.

Why In-Class Benzothiazole–Carboxamide Analogs Cannot Be Assumed Interchangeable with N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide


Within the benzothiazole–carboxamide class, even minor structural perturbations can produce substantial shifts in target engagement, selectivity, and ADME properties. The 4-fluoro substituent on the N-linked benzothiazole ring of CAS 862807-28-1 is a critical pharmacophoric element: fluorine substitution at this position in related benzothiazole series has been shown to modulate both metabolic stability (via oxidative defluorination resistance) and target binding affinity through conformational and electronic effects [1]. The carboxamide bridge connecting two benzothiazole rings creates a rigid, extended π-system with distinct hydrogen-bonding geometry compared to analogs bearing thiophene, furan, or isoxazole carboxamide moieties [2]. Generic substitution with unsubstituted benzothiazole-6-carboxamide (CAS 101084-51-9) or mono-benzothiazole derivatives removes the dual-ring architecture and fluorine atom, fundamentally altering molecular recognition properties [3]. Without direct comparative biological data for this specific compound, the structural rationale for non-interchangeability rests on class-level SAR precedent rather than verified target-specific differentiation.

Quantitative Differentiation Evidence for N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 862807-28-1) Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: CAS 862807-28-1 vs. Unsubstituted Benzothiazole-6-carboxamide Scaffold

The target compound exhibits a computed XLogP3-AA of 4.1, significantly higher than the unsubstituted 1,3-benzothiazole-6-carboxamide scaffold (XLogP3-AA approximately 1.2–1.5 for the parent C8H6N2OS core lacking the second benzothiazole and fluorine substituent) [1]. This 2.6–2.9 log unit increase reflects the combined contributions of the 4-fluorobenzothiazole extension and the dual aromatic ring system. Elevated lipophilicity in this range is generally associated with enhanced passive membrane permeability but also increased risk of CYP-mediated metabolism and plasma protein binding [2]. The lipophilicity difference is substantial enough that solubility, formulation requirements, and assay compatibility (e.g., DMSO tolerance in cell-based screens) will diverge meaningfully from the parent scaffold.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate Dual-Benzothiazole Architecture from Mono-Benzothiazole Carboxamides

CAS 862807-28-1 has a computed TPSA of 111 Ų with 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), reflecting the carboxamide NH, the nitrogen atoms in both thiazole rings, the carbonyl oxygen, and the fluorine atom [1]. By comparison, the simpler 1,3-benzothiazole-6-carboxamide parent (CAS 101084-51-9) has a TPSA of approximately 71–78 Ų with 1 HBD and 3–4 HBA [2]. The ~33–40 Ų increase in TPSA moves the target compound closer to the upper boundary of the Veber rule (TPSA < 140 Ų for oral bioavailability) while the dual-ring architecture increases molecular complexity (complexity score 441 vs. ~150–200 for the parent scaffold) [1]. This difference in polarity and complexity affects chromatographic behavior, solubility in aqueous assay buffers, and compatibility with high-throughput screening logistics.

Polar surface area Membrane permeability Oral bioavailability prediction

4-Fluoro Substitution in Benzothiazole Series: Class-Level Evidence for Metabolic Stability and Target Binding Modulation

The 4-fluoro substituent present in CAS 862807-28-1 is a well-characterized pharmacophoric modification in benzothiazole medicinal chemistry. In a systematically studied series of substituted 6-fluorobenzo[d]thiazole amides, the presence of fluorine at the benzothiazole ring was associated with antimicrobial and antifungal activity comparable or slightly superior to reference standards including chloramphenicol, cefoperazone, and amphotericin B [1]. The 4-position fluorine on the benzothiazole ring adjacent to the thiazole nitrogen can engage in electrostatic interactions with target proteins and reduce oxidative metabolism at the substituted position compared to hydrogen or hydroxyl analogs [2]. In benzothiazole–carboxamide hybrids evaluated for anticancer activity, fluorinated derivatives demonstrated IC50 values in the low micromolar range (e.g., compound 6j: 6.56 μM in MCF-7, 7.83 μM in HCT-116) [3]. However, these data are from structurally related but non-identical compounds; no direct potency comparison between CAS 862807-28-1 and its non-fluorinated or differently fluorinated analogs was identified in permitted sources.

Fluorine substitution Metabolic stability Benzothiazole SAR

Application Scenarios for N-(4-Fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Based on Structural Class and Physicochemical Profile


Dual-Benzothiazole Scaffold as a Chemical Probe for Kinase Profiling Panels

The extended planar architecture created by two benzothiazole rings linked via a carboxamide bridge generates a scaffold geometrically suited to occupy the ATP-binding pocket of kinases. Benzothiazole-carboxamide compounds have been disclosed as c-Abl kinase inhibitors in patent literature for neurodegenerative indications [1]. CAS 862807-28-1, with its dual-ring system and 4-fluoro substituent, may serve as a starting scaffold for kinase selectivity profiling studies. The compound's computed lipophilicity (XLogP3 = 4.1) and moderate TPSA (111 Ų) are within ranges compatible with CNS penetration, potentially differentiating it from more polar benzothiazole analogs for neuroscience-targeted kinase probe development [2]. Procurement for this use case requires verification of kinase inhibition data, which is not currently available from permitted sources and must be generated experimentally.

Benzothiazole-Carboxamide Hybrid Library Synthesis and Structure–Activity Relationship Expansion

Recent synthetic studies demonstrate that benzothiazole–carboxamide hybrids (compounds 6a–6o) can be systematically varied at the carboxamide position to explore anticancer SAR, with the most potent analog (6j) achieving IC50 values of 6.56–7.83 μM in MCF-7 and HCT-116 cells [3]. CAS 862807-28-1, featuring a benzothiazole-6-carboxamide acid moiety rather than simpler aryl or heteroaryl acids, represents an underexplored structural variation. Its commercial availability makes it a candidate for direct incorporation into hybrid library synthesis workflows where the dual-benzothiazole core can serve as a reference point for evaluating the contribution of the extended aromatic system to target binding and cellular potency.

Fluorinated Benzothiazole Reference Standard for Analytical Method Development

The combination of dual benzothiazole chromophores and a single fluorine atom provides a distinctive UV absorption profile and a clear 19F NMR signal, making CAS 862807-28-1 suitable as a reference standard for LC-MS or 19F NMR method development targeting fluorinated heterocyclic compounds [2]. The compound's molecular weight (329.4 g/mol) and computed logP provide benchmarks for calibrating reversed-phase chromatographic separations of moderately lipophilic benzothiazole derivatives. This application is driven by physicochemical properties rather than biological activity and is directly supported by PubChem-computed data [2].

Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.